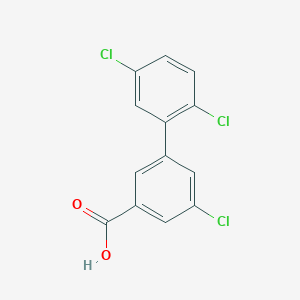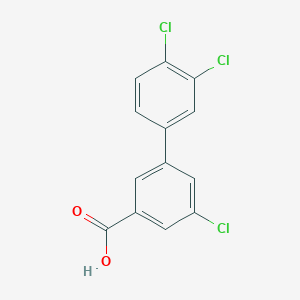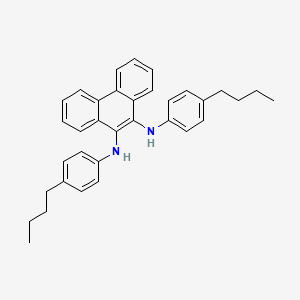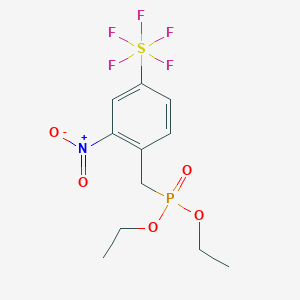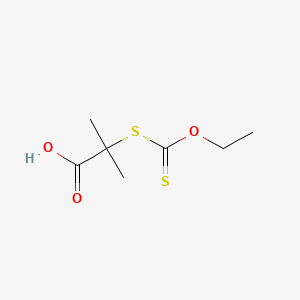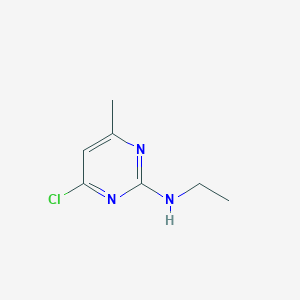![molecular formula C10H14Cl3N B1425233 [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride CAS No. 1211449-69-2](/img/structure/B1425233.png)
[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride
描述
“[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride” is a chemical compound with the molecular formula C10H14Cl3N . It has a molecular weight of 254.58 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given that similar compounds are often sold in powder form . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.
科学研究应用
Environmental Impact and Biodegradation
Research on chlorophenols, which share structural similarities with the compound of interest, shows moderate toxic effects to mammalian and aquatic life. Their presence in the aquatic environment is of concern due to potential long-term toxicity to fish and other aquatic organisms. These compounds exhibit varying degrees of persistence depending on environmental conditions, with bioaccumulation expected to be low. A significant feature of chlorophenols is their strong organoleptic effect, highlighting the importance of monitoring and mitigating their environmental impact (K. Krijgsheld & A. D. Gen, 1986).
Chemical Warfare Agent Degradation
In the context of chemical warfare agent degradation, compounds similar to the chemical of interest have been investigated for their potential to degrade into environmentally persistent and toxic products. The study emphasizes the need for effective degradation methods that minimize the formation of hazardous by-products (N. Munro et al., 1999).
Agricultural Chemicals and Biodegradation
The use of herbicides based on 2,4-dichlorophenoxyacetic acid, a compound with functional similarities, has raised concerns due to environmental damage. Microbial biodegradation emerges as a key remediation strategy to mitigate pollution and safeguard public health, emphasizing the role of microorganisms in breaking down such compounds (Karen Magnoli et al., 2020).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, which could include amines similar to the query compound, has been effectively achieved using advanced oxidation processes (AOPs). These methods are highlighted for their efficiency in mineralizing resistant compounds, suggesting potential applications for the degradation of a wide range of nitrogen-containing pollutants (Akash P. Bhat & P. Gogate, 2021).
Synthesis and Applications in Organic Chemistry
The Mannich reaction, a fundamental chemical reaction involving amine functionalities, underlines the synthetic importance of compounds like the one . Mannich bases serve as intermediates in the synthesis of various pharmaceuticals and natural products, demonstrating the broad applicability of amine-containing compounds in chemical synthesis and pharmaceutical development (Senthil Kumar Raju et al., 2023).
属性
IUPAC Name |
3-(2,5-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(6-13)4-8-5-9(11)2-3-10(8)12;/h2-3,5,7H,4,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFXGOZYIWQUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Cl)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



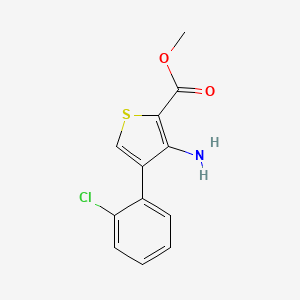
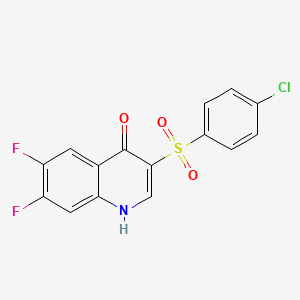
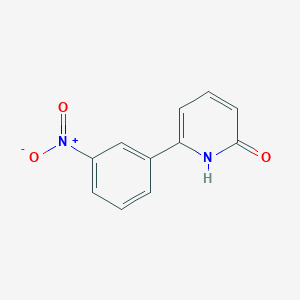


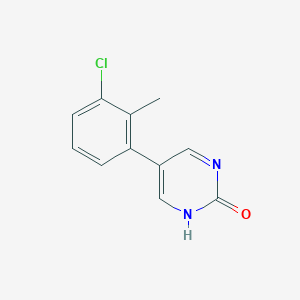
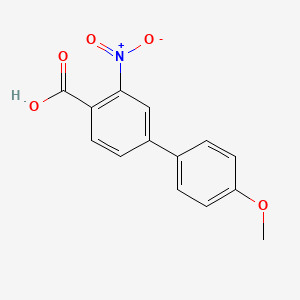
![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)
